N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide
Overview
Description
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyano group, a dimethylpyridinyl moiety, and an acetamide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide typically involves the reaction of 3-cyano-4,6-dimethylpyridine with 3-hydroxyphenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylacetamides or pyridines.
Scientific Research Applications
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The cyano group and the acetamide moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}carbamate
- N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}thioacetamide
Uniqueness
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-11(2)18-16(15(10)9-17)21-14-6-4-5-13(8-14)19-12(3)20/h4-8H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDMRUTQIMQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185069 | |
Record name | N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-65-5 | |
Record name | N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633283-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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